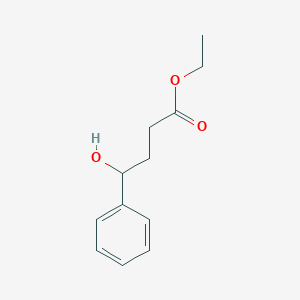

4-羟基-4-苯基丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-hydroxy-4-phenylbutanoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and other cardiovascular diseases .

科学研究应用

Ethyl 4-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of ACE inhibitors, which are essential for managing hypertension and cardiovascular diseases . Additionally, it is used in the development of other pharmaceuticals and fine chemicals .

作用机制

Target of Action

Ethyl 4-hydroxy-4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is primarily targeted towards the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

The compound is produced via the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the use of enzymes such as carbonyl reductase from Gluconobacter oxydans . The reduction process is stereoselective, resulting in the production of ®-HPBE with high enantioselectivity .

Biochemical Pathways

The biochemical pathway involved in the production of ®-HPBE is the reduction of OPBE. This reduction is catalyzed by carbonyl reductases, which are enzymes that can reduce a wide range of carbonyl compounds to their corresponding alcohols . The process is highly enantioselective, producing ®-HPBE with high enantiomeric excess .

Pharmacokinetics

It is known that the compound is a key precursor for the production of ace inhibitors . These drugs are typically administered orally and are absorbed in the gastrointestinal tract. They are metabolized in the liver and excreted in the urine .

Action Environment

The production of ®-HPBE via the reduction of OPBE is carried out in an interface bioreactor . This environment allows for the efficient and stereoselective reduction of OPBE to ®-HPBE . The process is environmentally benign and offers high catalytic efficiency .

生化分析

Biochemical Properties

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to Ethyl 4-hydroxy-4-phenylbutanoate involves carbonyl reductases . This process has several advantages, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Cellular Effects

As a precursor to ACE inhibitors, Ethyl 4-hydroxy-4-phenylbutanoate plays a crucial role in preventing the formation of angiotensin II . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure . By inhibiting the production of this hormone, Ethyl 4-hydroxy-4-phenylbutanoate indirectly helps to lower blood pressure .

Molecular Mechanism

The molecular mechanism of Ethyl 4-hydroxy-4-phenylbutanoate involves its reduction to form a key intermediate in the production of ACE inhibitors . This reduction process is catalyzed by carbonyl reductases .

Temporal Effects in Laboratory Settings

In a laboratory setting, Ethyl 4-hydroxy-4-phenylbutanoate was produced via microbial reduction in an interface bioreactor . After incubation for 4 days, a significant amount of Ethyl 4-hydroxy-4-phenylbutanoate was obtained . The overall yield, chemical purity, and enantiomeric excess were 58%, 99.1%, and 90%, respectively .

Metabolic Pathways

Ethyl 4-hydroxy-4-phenylbutanoate is involved in the metabolic pathway leading to the production of ACE inhibitors . This pathway involves the reduction of ethyl 2-oxo-4-phenylbutanoate, catalyzed by carbonyl reductases .

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing ethyl 4-hydroxy-4-phenylbutanoate involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate. This reduction is typically carried out using carbonyl reductases, which offer high enantioselectivity and efficiency under mild reaction conditions .

Industrial Production Methods: In industrial settings, the production of ethyl 4-hydroxy-4-phenylbutanoate is often achieved through microbial reduction in bioreactors. Specific strains of yeast, such as Rhodotorula minuta and Candida holmii, have been identified as effective biocatalysts for this process. The use of these microorganisms allows for high yields and enantiomeric excess .

化学反应分析

Types of Reactions: Ethyl 4-hydroxy-4-phenylbutanoate primarily undergoes reduction reactions. The most common reaction is the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound .

Common Reagents and Conditions: The reduction reactions typically involve the use of carbonyl reductases as biocatalysts. These enzymes operate under mild conditions, often at room temperature and neutral pH, making the process environmentally friendly .

Major Products Formed: The major product formed from the reduction of ethyl 2-oxo-4-phenylbutanoate is ethyl 4-hydroxy-4-phenylbutanoate, which is a key intermediate in the synthesis of ACE inhibitors .

相似化合物的比较

- Ethyl 2-oxo-4-phenylbutanoate

- 2-hydroxy-4-phenylbutanoic acid

- 2-amino-4-phenylbutanoic acid

Uniqueness: Ethyl 4-hydroxy-4-phenylbutanoate is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its production via biocatalytic methods offers environmental benefits and high yields, making it a preferred intermediate in pharmaceutical synthesis .

属性

IUPAC Name |

ethyl 4-hydroxy-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIBZVQXJULPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Benzylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2462822.png)

![N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2462830.png)

![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)

![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2462835.png)

![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)

![N-butyl-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2462839.png)